molecular formula C17H16FNO B6131199 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-fluorophenyl)ethanone

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B6131199
M. Wt: 269.31 g/mol
InChI Key: ITWLVEBOQCULTA-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-15-9-7-13(8-10-15)12-17(20)19-11-3-5-14-4-1-2-6-16(14)19/h1-2,4,6-10H,3,5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWLVEBOQCULTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-fluorophenyl)ethanone typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and an appropriate catalyst like aluminum chloride.

    Fluorination: The fluorine atom can be introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid, while reduction may produce 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-fluorophenyl)ethanol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-fluorophenyl)ethanone would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. For example, they may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of quinoline derivatives.

    4-Fluoroacetophenone: A related compound with a similar structure.

    1-(2-Hydroxyethyl)-2-(4-fluorophenyl)quinoline: A structurally similar compound with a hydroxyl group.

Uniqueness

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-fluorophenyl)ethanone is unique due to the presence of both the quinoline ring and the fluorophenyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.

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